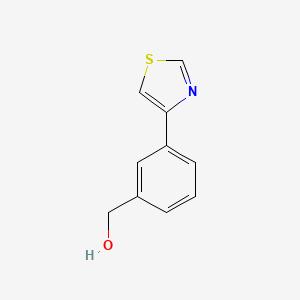

(3-(Thiazol-4-yl)phenyl)methanol

Description

Structure

3D Structure

Properties

IUPAC Name |

[3-(1,3-thiazol-4-yl)phenyl]methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NOS/c12-5-8-2-1-3-9(4-8)10-6-13-7-11-10/h1-4,6-7,12H,5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDJNBSZLICXTHX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C2=CSC=N2)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1375097-86-1 | |

| Record name | [3-(1,3-thiazol-4-yl)phenyl]methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to (3-(Thiazol-4-yl)phenyl)methanol: Structure, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

The thiazole ring is a prominent scaffold in medicinal chemistry, recognized for its presence in a wide array of biologically active compounds. Its unique electronic properties and ability to participate in hydrogen bonding and other non-covalent interactions have made it a privileged structure in the design of novel therapeutic agents. This technical guide focuses on a specific thiazole-containing building block, (3-(Thiazol-4-yl)phenyl)methanol, providing a comprehensive overview of its chemical structure, physicochemical properties, a detailed synthetic protocol, and a discussion of its potential applications in drug discovery and development. This document is intended to serve as a valuable resource for researchers and scientists working in the fields of organic synthesis, medicinal chemistry, and materials science.

Chemical Structure and Identification

(3-(Thiazol-4-yl)phenyl)methanol is a bifunctional molecule featuring a phenylmethanol core substituted with a thiazole ring at the meta-position. This arrangement provides a versatile platform for further chemical modifications.

The structural and identifying information for this compound is summarized below:

| Identifier | Value |

| IUPAC Name | [3-(1,3-Thiazol-4-yl)phenyl]methanol |

| Molecular Formula | C₁₀H₉NOS |

| Molecular Weight | 191.25 g/mol |

| CAS Number | Not explicitly found for this specific isomer |

| PubChem CID | 69085754[1] |

| Canonical SMILES | C1=CC(=CC(=C1)C2=CSC=N2)CO |

| InChI Key | JDJNBSZLICXTHX-UHFFFAOYSA-N |

Below is a 2D representation of the chemical structure of (3-(Thiazol-4-yl)phenyl)methanol.

Caption: Chemical structure of (3-(Thiazol-4-yl)phenyl)methanol.

Physicochemical Properties

| Property | Predicted Value | Notes |

| XlogP | 1.7[1] | Indicates moderate lipophilicity. |

| Hydrogen Bond Donors | 1 (from the hydroxyl group) | Can act as a hydrogen bond donor. |

| Hydrogen Bond Acceptors | 2 (from the nitrogen and oxygen atoms) | Can act as a hydrogen bond acceptor. |

| Polar Surface Area | 49.8 Ų | Suggests good potential for membrane permeability. |

The presence of both a lipophilic phenyl ring and a polar thiazole and alcohol moiety suggests that this compound will exhibit moderate solubility in both organic solvents and, to a lesser extent, in aqueous solutions. The alcohol functional group provides a site for hydrogen bonding, which will influence its melting and boiling points, likely rendering it a solid at room temperature.

Synthesis of (3-(Thiazol-4-yl)phenyl)methanol

While a specific, detailed experimental protocol for the synthesis of (3-(Thiazol-4-yl)phenyl)methanol is not explicitly published, a plausible and efficient synthetic route can be designed based on established methodologies for the formation of thiazole rings and the reduction of carboxylic acid derivatives. The renowned Hantzsch thiazole synthesis provides a reliable method for the construction of the core thiazole ring.[2]

A proposed synthetic pathway is outlined below:

Caption: Proposed synthetic workflow for (3-(Thiazol-4-yl)phenyl)methanol.

Step-by-Step Experimental Protocol (Proposed)

This protocol is a well-reasoned proposal based on standard organic chemistry transformations and should be optimized for specific laboratory conditions.

Step 1: Esterification of 3-Formylbenzoic Acid

-

Rationale: Protection of the carboxylic acid as a methyl ester prevents unwanted side reactions in subsequent steps.

-

Procedure:

-

Dissolve 3-formylbenzoic acid in methanol.

-

Add a catalytic amount of a strong acid (e.g., sulfuric acid).

-

Reflux the mixture for several hours until the reaction is complete (monitored by TLC).

-

Neutralize the reaction mixture and extract the product, methyl 3-formylbenzoate, with an organic solvent.

-

Purify the product by column chromatography.

-

Step 2: α-Bromination of Methyl 3-Formylbenzoate

-

Rationale: Introduction of a bromine atom at the α-position to the formyl group is necessary for the subsequent Hantzsch cyclization.

-

Procedure:

-

Dissolve methyl 3-formylbenzoate in a suitable solvent (e.g., carbon tetrachloride).

-

Add N-bromosuccinimide (NBS) and a radical initiator (e.g., AIBN).

-

Heat the mixture under reflux with irradiation from a light source to initiate the reaction.

-

Monitor the reaction by TLC.

-

Upon completion, filter the reaction mixture and concentrate the filtrate.

-

Purify the resulting methyl 3-(2-bromoacetyl)benzoate by column chromatography.

-

Step 3: Hantzsch Thiazole Synthesis

-

Rationale: This classic reaction forms the thiazole ring through the condensation of an α-haloketone with a thioamide.

-

Procedure:

-

Dissolve methyl 3-(2-bromoacetyl)benzoate in a suitable solvent (e.g., ethanol).

-

Add thioformamide to the solution.

-

Reflux the mixture for several hours.

-

Monitor the formation of methyl 3-(thiazol-4-yl)benzoate by TLC.

-

After the reaction is complete, cool the mixture and remove the solvent under reduced pressure.

-

Purify the product by column chromatography.

-

Step 4: Reduction of the Ester to the Alcohol

-

Rationale: The final step is the reduction of the methyl ester to the primary alcohol, yielding the target compound. A strong reducing agent like lithium aluminum hydride is typically employed for this transformation. A similar reduction has been successfully used in the synthesis of related thiazole-containing methanols.

-

Procedure:

-

In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), prepare a suspension of lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF).

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of methyl 3-(thiazol-4-yl)benzoate in anhydrous THF to the LiAlH₄ suspension.

-

Allow the reaction to stir at 0 °C for a short period and then warm to room temperature.

-

Monitor the reaction by TLC until all the starting material is consumed.

-

Carefully quench the reaction by the sequential addition of water and a sodium hydroxide solution.

-

Filter the resulting precipitate and extract the filtrate with an organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product, (3-(thiazol-4-yl)phenyl)methanol, by silica gel column chromatography.

-

Potential Applications in Drug Discovery

The thiazole nucleus is a key component of numerous approved drugs and clinical candidates, demonstrating a wide range of pharmacological activities. Thiazole derivatives have been investigated for their potential as anticancer, antimicrobial, anti-inflammatory, and antiviral agents.[2] The structure of (3-(Thiazol-4-yl)phenyl)methanol, with its reactive hydroxyl group and modifiable thiazole and phenyl rings, makes it an attractive starting material for the synthesis of compound libraries for high-throughput screening.

The phenylmethanol moiety can be further functionalized through esterification, etherification, or conversion to other functional groups, allowing for the exploration of structure-activity relationships (SAR). The thiazole ring can also be substituted at its C2 and C5 positions to modulate the electronic and steric properties of the molecule. Given the established importance of the thiazole scaffold in medicinal chemistry, derivatives of (3-(thiazol-4-yl)phenyl)methanol are promising candidates for the development of novel therapeutics.

Spectroscopic Characterization (Predicted)

-

¹H NMR:

-

Aromatic protons on the phenyl ring would appear as multiplets in the range of δ 7.0-8.0 ppm.

-

The two protons of the thiazole ring would likely appear as distinct singlets or doublets in the δ 7.5-9.0 ppm region.

-

The benzylic methylene protons (-CH₂OH) would be expected to show a singlet around δ 4.5-5.0 ppm.

-

The hydroxyl proton (-OH) would appear as a broad singlet, with its chemical shift being dependent on concentration and solvent.

-

-

¹³C NMR:

-

Aromatic carbons of the phenyl ring would resonate in the δ 120-140 ppm range.

-

The carbons of the thiazole ring would be expected in the δ 110-160 ppm region.

-

The benzylic carbon (-CH₂OH) would likely appear around δ 60-70 ppm.

-

-

IR Spectroscopy:

-

A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol.

-

C-H stretching vibrations of the aromatic rings around 3000-3100 cm⁻¹.

-

C=C and C=N stretching vibrations of the aromatic and thiazole rings in the 1400-1600 cm⁻¹ region.

-

C-O stretching vibration of the alcohol around 1000-1200 cm⁻¹.

-

-

Mass Spectrometry:

-

The molecular ion peak (M⁺) would be observed at m/z = 191.

-

Fragmentation patterns would likely involve the loss of the hydroxyl group or cleavage of the bond between the phenyl ring and the thiazole moiety.

-

Safety and Handling

Specific safety data for (3-(Thiazol-4-yl)phenyl)methanol is not available. However, as with all laboratory chemicals, it should be handled with appropriate care. It is recommended to wear personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, when handling this compound. Work should be conducted in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.

Conclusion

(3-(Thiazol-4-yl)phenyl)methanol is a valuable and versatile building block for organic synthesis and medicinal chemistry. Its structure combines the biologically relevant thiazole ring with a readily functionalizable phenylmethanol core. While experimental data for this specific compound is limited in the public domain, this guide provides a comprehensive overview of its structure, predicted properties, a plausible and detailed synthetic route, and its potential applications. The information presented herein is intended to empower researchers to synthesize and utilize this compound in their efforts to discover and develop novel molecules with important biological activities.

References

-

Synthesis and antitumor activity of 3-(2-phenyl-1,3-thiazol-4-yl)-1H-indoles and 3-(2-phenyl-1,3-thiazol-4-yl)-1H-7-azaindoles. ChemMedChem. 2011 Jul 4;6(7):1300-9. doi: 10.1002/cmdc.201100078. Epub 2011 Apr 26. [Link]

-

PubChem Compound Summary for CID 69085754, [3-(1,3-thiazol-4-yl)phenyl]methanol. National Center for Biotechnology Information. (2024). Retrieved from [Link].

Sources

Literature review on 3-substituted phenylthiazole intermediates

An In-depth Technical Guide to 3-Substituted Phenylthiazole Intermediates: Synthesis, SAR, and Applications in Drug Discovery

Abstract

The 3-substituted phenylthiazole moiety is a privileged scaffold in medicinal chemistry, forming the structural core of numerous compounds with a wide spectrum of biological activities. Its unique electronic properties and synthetic accessibility have made it a focal point for the development of novel therapeutic agents. This technical guide provides a comprehensive overview for researchers and drug development professionals on the synthesis, structure-activity relationships (SAR), and applications of these critical intermediates. We delve into both classical and modern synthetic methodologies, from the foundational Hantzsch synthesis to advanced metal-catalyzed cross-coupling reactions, explaining the causality behind experimental choices. Furthermore, this guide synthesizes field-proven insights on SAR, exploring how substituent modifications influence biological targets, including enzymes, bacteria, and cancer cell lines.

Introduction: The Enduring Significance of the Phenylthiazole Scaffold

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone of medicinal chemistry.[1] Its ability to act as a bioisostere for other aromatic systems, engage in hydrogen bonding, and coordinate with metal ions makes it a versatile component in drug design. When substituted with a phenyl group, the resulting phenylthiazole core offers a synthetically tractable platform for creating vast libraries of compounds with diverse pharmacological profiles.[2]

These derivatives have demonstrated remarkable success, exhibiting activities as antimicrobial, anti-inflammatory, anticancer, and enzyme-inhibiting agents.[1][3][4][5] The inherent stability of the thiazole ring, combined with the potential for functionalization at multiple positions, allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties, making it an attractive starting point for lead optimization campaigns.[6] This guide will focus specifically on intermediates where the phenyl group is attached to the thiazole ring, a common and highly valuable structural motif.

Core Synthetic Methodologies: Constructing the Phenylthiazole Framework

The construction of the 3-substituted phenylthiazole core can be achieved through several reliable synthetic routes. The choice of method is often dictated by the availability of starting materials, desired substitution patterns, and scalability.

The Hantzsch Thiazole Synthesis: A Foundational Approach

The most classic and widely utilized method for constructing the thiazole ring is the Hantzsch synthesis, first reported in 1887.[7][8] This reaction involves the condensation of an α-haloketone with a thioamide.[9]

Causality Behind the Mechanism: The reaction is typically initiated by the nucleophilic attack of the sulfur atom of the thioamide onto the electrophilic carbonyl carbon of the α-haloketone. This is followed by an intramolecular cyclization and subsequent dehydration to yield the final thiazole product. The reaction conditions can be tuned; for instance, conducting the synthesis under acidic conditions can influence the regioselectivity, potentially leading to mixtures of 2-amino- and 2-imino-dihydrothiazole isomers.[10] The choice of solvent (often ethanol or a similar protic solvent) is critical to facilitate proton transfer steps during the condensation and dehydration sequence.

Caption: General mechanism of the Hantzsch Thiazole Synthesis.

Exemplary Protocol: Synthesis of 2-Amino-4-phenylthiazole

-

Reactant Preparation: To a round-bottom flask, add thiourea (1.0 eq) and ethanol (10 mL/g of thiourea). Stir until the thiourea is fully dissolved.

-

Addition of α-Haloketone: Slowly add a solution of 2-bromoacetophenone (1.0 eq) in ethanol to the stirring thiourea solution at room temperature.

-

Reaction: Heat the mixture to reflux (approx. 78 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Work-up: After cooling to room temperature, neutralize the reaction mixture with a saturated solution of sodium bicarbonate. The product will precipitate out of the solution.

-

Purification: Collect the solid product by vacuum filtration, wash with cold water, and recrystallize from ethanol to yield pure 2-amino-4-phenylthiazole.

-

Characterization: Confirm the structure of the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Modern Approaches: Metal-Catalyzed Cross-Coupling

While the Hantzsch synthesis is robust, modern drug discovery often requires more versatile methods for introducing chemical diversity. Metal-catalyzed cross-coupling reactions provide a powerful toolkit for functionalizing pre-formed thiazole rings or for constructing the phenylthiazole scaffold itself.[11][12]

Rationale for Catalyst Selection: Palladium and copper catalysts are most commonly employed.[13][14] The choice of catalyst and, critically, the ligand, is determined by the specific transformation. For instance, in a Suzuki coupling (C-C bond formation), a palladium catalyst like Pd(PPh₃)₄ is often used with a base (e.g., K₂CO₃ or Cs₂CO₃) to facilitate the transmetalation step between the organoboron reagent and the palladium center. The ligand's role is to stabilize the metal center and modulate its reactivity to favor the desired reductive elimination step that forms the final product.

Caption: Workflow for generating analog libraries via cross-coupling.

These methods offer superior control over regioselectivity and tolerate a broader range of functional groups compared to classical methods, making them indispensable for modern medicinal chemistry.[15]

Structure-Activity Relationship (SAR) Insights

The biological activity of 3-substituted phenylthiazoles can be dramatically altered by the nature and position of substituents on the phenyl ring. SAR studies are crucial for optimizing potency, selectivity, and pharmacokinetic properties.

As Dual sEH/FAAH Inhibitors for Pain and Inflammation

Recent research has identified 4-phenylthiazole analogs as potent dual inhibitors of soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH), two key enzymes in pain and inflammation pathways.[16] By inhibiting both targets, these compounds can produce significant antinociceptive effects.[17]

SAR studies on this class of compounds have revealed several key trends[3]:

-

Electronic Effects: Electron-donating groups (e.g., -OCH₃, -CH₃) on the phenyl ring are generally well-tolerated by both enzymes.

-

Halogen Substitution: Fluorine and chlorine atoms are often beneficial for potency. For instance, fluoro-substitution at the 2-, 3-, or 4-position of the phenyl ring can lead to highly potent FAAH inhibitors.

-

Steric Hindrance: The overall three-dimensional shape of the molecule is critical. While the sEH binding pocket appears more accommodating, the FAAH pocket is more size-restricted, meaning bulky substituents can decrease activity.

Table 1: SAR Summary of 4-Phenylthiazole Analogs as sEH/FAAH Inhibitors [3]

| Compound ID | Phenyl Substituent (R) | FAAH IC₅₀ (nM) | Human sEH IC₅₀ (nM) |

| 4a | H | 30.8 | 3.1 |

| 4b | 2-F | < 30 | 4.5 |

| 4c | 3-F | < 30 | 3.9 |

| 4g | 3-Cl | 36.2 | 11.4 |

| 4k | 3-Br | 20.3 | 13.9 |

As Antimicrobial Agents

The phenylthiazole scaffold is a well-established pharmacophore in the development of antimicrobial agents.[18][19] The introduction of different heterocyclic systems or functional groups can lead to compounds with potent activity against various bacterial and fungal strains.[20][21][22]

SAR studies have shown that strong electron-withdrawing groups, such as a nitro group (-NO₂), particularly at the para-position of the phenyl ring, can significantly increase both antibacterial and antifungal activity.[20] The mechanism often involves the disruption of the bacterial cell membrane or inhibition of essential enzymes.[18]

Applications in Drug Development: Case Studies

The versatility of the 3-substituted phenylthiazole core is evident in its application across multiple therapeutic areas.

-

Anticancer Agents: Substituted 2-phenylthiazole-4-carboxamide derivatives have been synthesized and evaluated as potential cytotoxic agents against human cancer cell lines.[23] SAR exploration revealed that methoxy substitution on an arylacetamido pendant group significantly influenced activity against breast and colon cancer cells.[23] Other derivatives have been designed as inhibitors of key signaling pathways in cancer, such as those involving the androgen receptor or various kinases.[24]

-

Anti-inflammatory Drugs: Phenylthiazole derivatives have been shown to possess significant anti-inflammatory activity in animal models, such as the carrageenan-induced rat paw edema test.[5] The mechanism is thought to involve the inhibition of pro-inflammatory mediators.

-

Antifungal Agents: By combining the phenylthiazole scaffold with other pharmacophores like 1,3,4-oxadiazole, researchers have developed highly potent and selective antifungal agents.[25] One lead compound demonstrated excellent activity against resistant strains like Candida auris with a superior safety profile compared to existing drugs.[25]

Conclusion and Future Outlook

The 3-substituted phenylthiazole framework continues to be an exceptionally fruitful area of research in drug discovery. Its synthetic tractability, established through robust methods like the Hantzsch synthesis and refined by modern cross-coupling techniques, allows for extensive chemical exploration. The deep well of SAR data provides a clear roadmap for designing next-generation therapeutics with enhanced potency, selectivity, and improved safety profiles. Future efforts will likely focus on leveraging computational modeling to predict biological activity more accurately, exploring novel catalytic systems for even more efficient synthesis, and applying the phenylthiazole scaffold to new and challenging biological targets.

References

- Structure-activity relationship studies and pharmacological evaluation of 4-phenylthiazoles as dual soluble epoxide hydrolase/fatty acid amide hydrolase inhibitors - PMC. (2025, February 17).

- Angelia, J., et al. (n.d.). Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affecting normal behavior. eScholarship.

- Second-Generation Phenylthiazole Antibiotics with Enhanced Pharmacokinetic Properties. (2016, May 17). Journal of Medicinal Chemistry.

- Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC.

- An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - PMC.

- One-Pot Synthesis of Thiazoles via Hantzsch Thiazole Reaction and Their Antimicrobial Activity.

- Synthesis and Biological Evaluation of New 3-Phenylthiazolidin-4-One and 3-Phenylthiazole Derivatives as Antimicrobial Agents. (2020, January 20). Taylor & Francis Online.

- In Vitro Antimicrobial Activity of New Substituted Phenylthiazole Deriv

- Phenyl -thiazoles derivatives.

- Synthesis of substituted thiazoles 3aa-3dh from propargylic alcohols 1a-1o and thioamides 2a-2h a.

- Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (2022, June 21). MDPI.

- Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affecting normal behavior. (2025, November 26).

- Synthesis and biological activity of 4-substituted-2-(4'-formyl-3'-phenylpyrazole)-4-phenyl thiazole. Journal of Chemical and Pharmaceutical Research.

- An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). (2024, January 9). MDPI.

- Synthesis and biological evaluation of 2-phenylthiazole-4-carboxamide derivatives as anticancer agents. (2010, November 15). PubMed.

- Substituted Phenylthiazole Derivatives: Synthesis, Spectral and Biological Investigation. (2025, October 20).

- Thiazole synthesis. Organic Chemistry Portal.

- Design, synthesis and evaluation of phenylthiazole and phenylthiophene pyrimidindiamine derivatives targeting the bacterial membrane. (2020, March 15). PubMed.

- The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1.

- Synthesis, Characterization and Bioassay of Novel Substituted 1-(3-(1,3-Thiazol-2-yl)phenyl)-5-oxopyrrolidines - PMC.

- Method for the Synthesis of Phenothiazines via a Domino Iron-Catalyzed C-S/C-N Cross-Coupling Reaction. Semantic Scholar.

- THIAZOLE CORES AS ORGANIC FLUOROPHORE UNITS: SYNTHESIS AND FLUORESCENCE. ARKIVOC.

- SYNTHESIS AND ANTI-INFLAMMATORY ACTIVITY OF SUBSTITUTED PHENYL THIAZOLE DERIVATIVES. (2020, November 19). World Journal of Pharmaceutical and Medical Research.

- Metal-catalyzed Cross-coupling Reactions. (2007, October 6).

- Synthesis and evaluation of some new phenylthiazole derivatives and their biological activity.

- Repurposing the phenylthiazole scaffold with 1,3,4-oxadiazole for selective, potent and well-tolerated antifungal activity - PMC.

- Metal catalyzed C–H functionalization on triazole rings - PMC.

- Oxidative and Transition-Metal Catalyzed Cross-Coupling Reactions, Preparation and Coupling of S-Heterocycles. University of Munich.

- Metal-Catalyzed Cross-Coupling Reactions, Second Edition. (2025, August 7).

- Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents. (2019, September 21). MDPI.

- Synthesis of novel 2, 3, 5-tri-substituted thiazoles with anti-inflammatory and antibacterial effect causing clinical p

- Novel Tri-substituted Thiazoles Bearing Piperazine Ring: Synthesis and Evaluation of their Anticancer Activity. Bentham Science.

- Recent Applications of 1,3-Thiazole Core Structure in the Identification of New Lead Compounds and Drug Discovery. (2018, July 5).

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Structure-activity relationship studies and pharmacological evaluation of 4-phenylthiazoles as dual soluble epoxide hydrolase/fatty acid amide hydrolase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. wjpmr.com [wjpmr.com]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Thiazole synthesis [organic-chemistry.org]

- 9. researchgate.net [researchgate.net]

- 10. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 11. Metal-catalyzed Cross-coupling Reactions (Diedreich F., Stang P. J.) | Неорганическая химия ← Химия ← Книги ← НеХудЛит [nehudlit.ru]

- 12. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]

- 13. semanticscholar.org [semanticscholar.org]

- 14. Metal catalyzed C–H functionalization on triazole rings - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affecting normal behavior [escholarship.org]

- 17. researchgate.net [researchgate.net]

- 18. Design, synthesis and evaluation of phenylthiazole and phenylthiophene pyrimidindiamine derivatives targeting the bacterial membrane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Synthesis of novel 2, 3, 5-tri-substituted thiazoles with anti-inflammatory and antibacterial effect causing clinical pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 21. In Vitro Antimicrobial Activity of New Substituted Phenylthiazole Derivatives - Iranian Journal of Toxicology [ijt.arakmu.ac.ir]

- 22. mdpi.com [mdpi.com]

- 23. Synthesis and biological evaluation of 2-phenylthiazole-4-carboxamide derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. benthamscience.com [benthamscience.com]

- 25. Repurposing the phenylthiazole scaffold with 1,3,4-oxadiazole for selective, potent and well-tolerated antifungal activity - PMC [pmc.ncbi.nlm.nih.gov]

The Emerging Therapeutic Landscape of Thiazolyl-Benzyl Alcohol Derivatives: A Technical Guide for Drug Discovery Professionals

Introduction: The Thiazole Scaffold as a Cornerstone of Modern Medicinal Chemistry

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, stands as a "privileged scaffold" in the realm of drug discovery.[1][2] Its unique electronic properties, ability to participate in hydrogen bonding, and relative metabolic stability have made it a cornerstone in the design of numerous clinically approved therapeutic agents, including the anticancer drug Dasatinib and the antibiotic Sulfazole.[1][3] The versatility of the thiazole nucleus allows for extensive functionalization, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. This has led to the exploration of a vast chemical space populated by thiazole derivatives with a wide spectrum of biological activities, ranging from anticancer and antimicrobial to anti-inflammatory and neuroprotective.[3][4][5][6]

This technical guide delves into a specific, yet highly promising, class of these compounds: thiazolyl-benzyl alcohol derivatives . The amalgamation of the thiazole core with a benzyl alcohol moiety creates a unique three-dimensional pharmacophore that has shown significant potential in modulating the activity of various biological targets. We will explore the synthesis, mechanisms of action, and therapeutic applications of these derivatives, providing researchers and drug development professionals with a comprehensive overview of this exciting area of medicinal chemistry.

Therapeutic Targets and Mechanisms of Action

Thiazolyl-benzyl alcohol derivatives and their close structural analogs have demonstrated activity against a range of therapeutic targets. The primary areas of investigation include oncology and neurodegenerative diseases, with enzyme inhibition being a predominant mechanism of action.

Anticancer Activity: Targeting Key Signaling Pathways

The anticancer potential of thiazole-containing compounds is well-documented, with many derivatives exerting their effects through the inhibition of critical enzymes involved in cancer cell proliferation and survival.[5][7] While direct studies on thiazolyl-benzyl alcohol derivatives are emerging, the broader class of thiazole-benzyl compounds provides significant mechanistic insights.

A key mechanism involves the inhibition of receptor tyrosine kinases (RTKs) , such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth-Factor Receptor-2 (VEGFR-2).[8] These receptors are often overexpressed in various cancers and play a crucial role in tumor growth, angiogenesis, and metastasis. The thiazole moiety can act as a hinge-binding motif, while the benzyl group can occupy a hydrophobic pocket in the ATP-binding site of the kinase domain, leading to potent and selective inhibition.

Another important target is the family of non-receptor tyrosine kinases , particularly Src kinase .[9] Src is a key regulator of cellular signaling pathways controlling cell proliferation, survival, and motility.[9] The N-benzyl substituent on a thiazole core has been shown to be important for Src kinase inhibitory activity.[9]

Furthermore, some thiazole derivatives have been shown to induce apoptosis and cause cell cycle arrest in cancer cells.[8][10] For instance, certain thiazolyl-pyrazoline derivatives have been observed to induce G2/M cell cycle arrest and apoptosis in non-small cell lung cancer cells.[8]

Neuroprotective Potential: Cholinesterase Inhibition

In the context of neurodegenerative diseases like Alzheimer's, the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a key therapeutic strategy.[11][12] These enzymes are responsible for the breakdown of the neurotransmitter acetylcholine, and their inhibition can lead to an increase in acetylcholine levels in the brain, thereby improving cognitive function.

O-substituted derivatives of 3-benzyl-5-(2-hydroxyethyl)-4-methyl-1,3-thiazolium chloride, which are structurally related to thiazolyl-benzyl alcohols, have been identified as potent and selective inhibitors of either AChE or BChE.[11] Molecular docking studies suggest that the benzyl fragment of these inhibitors can interact with the anionic subsite of the catalytic site of AChE, while the thiazolium ring can form aromatic-aromatic interactions with other residues in the active site.[11] The nature of the substituent at the 5-position of the thiazolium ring governs the selectivity for either AChE or BChE.[11]

Synthesis Strategies for Thiazolyl-Benzyl Alcohol Derivatives

The synthesis of thiazolyl-benzyl alcohol derivatives can be achieved through various synthetic routes, often leveraging the well-established Hantzsch thiazole synthesis and its modifications.[13] A common approach involves the reaction of a thioamide with an α-haloketone.

A versatile method for creating a library of fused thiazole derivatives involves a multi-step synthesis starting from a commercially available precursor.[1][2] For instance, the synthesis of thiazole-fused bisnoralcohol derivatives begins with the epoxidation of bisnoralcohol, followed by the reaction of the resulting epoxyketone with various thiourea derivatives in the presence of acetic acid.[1][2] This methodology has proven to be robust for generating a diverse range of substituted thiazole compounds.[1][2]

Another synthetic strategy involves the preparation of O-acyl-substituted thiazolium salts.[11] This can be achieved by first converting 5-(2-hydroxyethyl)-4-methyl-1,3-thiazole to its O-substituted derivatives by reacting it with appropriate benzoyl or other acyl chlorides in the presence of a base like triethylamine.[11]

Sources

- 1. Efficient Synthesis of Thiazole-Fused Bisnoralcohol Derivatives as Potential Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. ijarsct.co.in [ijarsct.co.in]

- 4. researchgate.net [researchgate.net]

- 5. Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Hybrid thiazolyl–benzylidene–phenol metal complexes as novel chemotherapeutic agents with anti-topoisomerase I activity in human breast carcinoma: synthesis, in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. escholarship.org [escholarship.org]

- 9. digitalcommons.chapman.edu [digitalcommons.chapman.edu]

- 10. mdpi.com [mdpi.com]

- 11. scispace.com [scispace.com]

- 12. mdpi.com [mdpi.com]

- 13. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Hantzsch Thiazole Synthesis for Phenylmethanol Derivatives

This Application Note is designed for research scientists and drug discovery professionals focusing on the synthesis of 4-phenylthiazole scaffolds and their hydroxymethyl derivatives.

The guide addresses the ambiguity of "phenylmethanol derivatives" by covering two distinct but chemically related pathways:

-

The Precursor Pathway: Using 1-phenylethanol (a methyl-substituted phenylmethanol) as a precursor for the oxidative generation of acetophenones, followed by Hantzsch cyclization.

-

The Product Pathway: Synthesizing (2-phenylthiazol-4-yl)methanol , a direct thiazole analog of phenylmethanol, often used as a fragment in medicinal chemistry.

Executive Summary

The Hantzsch thiazole synthesis is the gold-standard method for constructing the 1,3-thiazole core, a pharmacophore ubiquitous in kinase inhibitors (e.g., Dasatinib) and antimicrobial agents. While the classical method requires the isolation of lachrymatory

This guide details two protocols:

-

Protocol A: A robust, one-pot oxidative synthesis of 2-amino-4-phenylthiazole using molecular iodine, bypassing the isolation of

-bromoacetophenone. -

Protocol B: The synthesis of (2-phenylthiazol-4-yl)methanol via an ethyl bromopyruvate intermediate, specifically targeting the "phenylmethanol" structural motif.

Scientific Foundation & Mechanism

The Hantzsch Mechanism

The Hantzsch synthesis involves the condensation of an

-

S-Alkylation: The sulfur atom of the thioamide acts as a nucleophile, displacing the halide to form an acyclic thioimidate intermediate.

-

Cyclodehydration: The nitrogen atom attacks the carbonyl carbon, followed by the elimination of water to aromatize the ring.

The Oxidative "One-Pot" Advantage

Classical protocols often start with 1-phenylethanol (a phenylmethanol derivative), oxidize it to acetophenone, and then brominate it to 2-bromoacetophenone. This intermediate is toxic and unstable. Modern protocols use in situ halogenation (using

Mechanistic Pathway Diagram

The following diagram illustrates the convergence of the oxidative pathway and the classical condensation.

Figure 1: Mechanistic workflow from phenylmethanol derivatives (phenylethanol) to the final thiazole core via oxidative halogenation.[1][3][2][4][5][6][7][8][9][10][11][12]

Experimental Protocols

Protocol A: One-Pot Oxidative Synthesis of 2-Amino-4-Phenylthiazole

Application: Rapid generation of thiazole libraries from acetophenones without handling lacrymators. Target Substrate: Acetophenone (derived from 1-phenylethanol).

Reagents & Materials

-

Substrate: Acetophenone (1.0 mmol, 120 mg)

-

Reagent: Thiourea (2.0 mmol, 152 mg)

-

Oxidant: Molecular Iodine (

) (1.0 mmol, 254 mg) -

Solvent: Ethanol (absolute, 5 mL) or PEG-400 (Green alternative)

-

Base: Ammonium hydroxide (

) for workup

Step-by-Step Methodology

-

Charge: In a 25 mL round-bottom flask, dissolve acetophenone (1.0 mmol) and thiourea (2.0 mmol) in Ethanol (5 mL).

-

Oxidant Addition: Add molecular iodine (1.0 mmol) in one portion.

-

Reaction: Heat the mixture to reflux (

) for 3–5 hours.-

Checkpoint: Monitor by TLC (Hexane:EtOAc 7:3). The disappearance of the iodine color and the starting ketone indicates completion.

-

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Pour the mixture into crushed ice (~20 g).

-

Crucial Step: Basify the solution with

(or saturated

-

-

Isolation: A yellow/white precipitate will form. Filter the solid using a Buchner funnel.[1]

-

Purification: Wash the cake with cold water (2 x 10 mL) to remove excess thiourea and inorganic salts. Recrystallize from hot ethanol if necessary.

Expected Yield: 85–92%

Characterization: MP: 147–149°C.

Protocol B: Synthesis of (2-Phenylthiazol-4-yl)methanol

Application: Creating a "phenylmethanol" moiety directly attached to the thiazole ring. This alcohol is a versatile handle for further functionalization (e.g., conversion to chlorides, amines, or ethers).

Reagents & Materials

-

Component A: Thiobenzamide (1.0 mmol)

-

Component B: Ethyl Bromopyruvate (1.1 mmol) (Warning: Potent lachrymator, handle in fume hood)

-

Reductant: Lithium Aluminum Hydride (

) or -

Solvent: Ethanol (Step 1), Dry THF (Step 2)

Step-by-Step Methodology

Step 1: Synthesis of Ethyl 2-phenylthiazole-4-carboxylate

-

Condensation: Dissolve thiobenzamide (137 mg, 1.0 mmol) in Ethanol (5 mL).

-

Addition: Dropwise add ethyl bromopyruvate (138

L, 1.1 mmol) at room temperature. -

Reflux: Heat to reflux for 2 hours.

-

Isolation: Cool to room temperature. The product often precipitates as the HBr salt.

-

Neutralization: Filter, suspend in water, and neutralize with

. Extract with DCM, dry over

Step 2: Reduction to the Alcohol

-

Setup: Under Nitrogen atmosphere, suspend

(1.5 equiv) in dry THF (5 mL) at -

Addition: Dissolve the thiazole ester (from Step 1) in dry THF (2 mL) and add dropwise to the hydride suspension.

-

Reaction: Stir at

for 30 mins, then allow to warm to RT for 1 hour. -

Quench (Fieser Method): Carefully add water (

mL), then 15% NaOH ( -

Final Product: Concentrate the filtrate to obtain (2-phenylthiazol-4-yl)methanol .

Expected Yield: 75–80% (over 2 steps).

Data Summary & Troubleshooting

Comparative Metrics

| Parameter | Protocol A (One-Pot Iodine) | Protocol B (Ester Reduction) |

| Precursor | Acetophenone | Ethyl Bromopyruvate |

| Atom Economy | High (In situ halogenation) | Moderate (Requires reduction) |

| Time Efficiency | < 6 Hours | ~12 Hours (2 Steps) |

| Safety Profile | Good (Avoids isolated halo-ketones) | Caution (Ethyl bromopyruvate is toxic) |

| Primary Product | 2-Aminothiazole derivative | 4-Hydroxymethylthiazole derivative |

Troubleshooting Guide

-

Problem: Low Yield in Protocol A.

-

Cause: Incomplete basification. The thiazole often traps HI or HBr as a salt, which is water-soluble and lost in the filtrate.

-

Solution: Ensure pH > 9 during workup. The precipitate should be non-crystalline (amorphous) initially before hardening.

-

-

Problem: Dimerization (Thiazole-Thiazole).

-

Cause: Oxidation of the thioamide/thiourea to a disulfide (Hofmann-type oxidation) by excess Iodine.

-

Solution: Add Iodine slowly. Ensure the ketone is present in slight excess or 1:1 stoichiometry.

-

-

Problem: Sticky Product in Protocol B.

-

Cause: Aluminum salts during quenching.

-

Solution: Use Rochelle's salt (Sodium potassium tartrate) solution during the quench to solubilize aluminum species.

-

References

-

Hantzsch, A. (1887). "Ueber die Synthese des Thiazols und seiner Derivate." Berichte der deutschen chemischen Gesellschaft, 20(2), 3118-3132. Link

- Potewar, T. M., et al. (2008). "One-pot synthesis of 2-aminothiazoles using iodine as a catalyst." Tetrahedron Letters, 49(2), 305-307.

-

BenchChem. (2025).[2] "Application Notes and Protocols for the Hantzsch Thiazole Synthesis." BenchChem Application Library. Link

-

Kocabas, E., & Burak, A. (2010). "A Rapid and High-Yielding Synthesis of Thiazoles and Aminothiazoles Using Tetrabutylammonium Salts." Heterocycles, 81(12), 2845. Link

-

Organic Chemistry Portal. "Thiazole Synthesis: Hantzsch Synthesis." Link

Sources

- 1. chemhelpasap.com [chemhelpasap.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 4. Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis, activity, and docking study of phenylthiazole acids as potential agonists of PPARγ - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. US20170240541A1 - Process for preparing thiazole derivatives - Google Patents [patents.google.com]

- 10. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 11. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 12. par.nsf.gov [par.nsf.gov]

Application Notes and Protocols for the Synthesis of (3-(Thiazol-5-yl)phenyl)methanol via Suzuki-Miyaura Coupling

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 3-(Thiazol-5-yl)phenyl)methanol

The synthesis of biaryl and heteroaryl-aryl scaffolds is a cornerstone of modern medicinal chemistry and drug development. These structural motifs are prevalent in a vast array of biologically active molecules. Among these, the thiazole ring system is of particular interest due to its presence in numerous pharmaceuticals, where it often serves as a key pharmacophore, engaging in critical interactions with biological targets. The target molecule of this guide, (3-(thiazol-5-yl)phenyl)methanol, represents a versatile building block, combining a thiazole moiety with a functionalized phenyl ring, making it a valuable intermediate for the synthesis of more complex drug candidates.

The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for the formation of carbon-carbon bonds, particularly between sp²-hybridized carbon atoms. Its broad functional group tolerance, mild reaction conditions, and the commercial availability of a wide range of boronic acids and esters have cemented its indispensable role in both academic and industrial research.[1] This guide provides a detailed technical overview and a robust protocol for the synthesis of (3-(thiazol-5-yl)phenyl)methanol utilizing a palladium-catalyzed Suzuki-Miyaura coupling. We will delve into the rationale behind the selection of reaction parameters, address potential challenges, and provide a comprehensive, step-by-step methodology.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

A fundamental understanding of the reaction mechanism is crucial for troubleshooting and optimizing the Suzuki-Miyaura coupling. The catalytic cycle, illustrated below, comprises three key steps: oxidative addition, transmetalation, and reductive elimination.[2]

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl halide (Ar-X), forming a Pd(II) intermediate.

-

Transmetalation: The organic group from the boronic acid or ester (Ar'-B(OR)₂) is transferred to the palladium center, displacing the halide. This step is facilitated by a base, which activates the boronic acid/ester.

-

Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated as the final biaryl product (Ar-Ar'), regenerating the active Pd(0) catalyst.

Optimizing the Suzuki-Miyaura Coupling for (3-(Thiazol-5-yl)phenyl)methanol Synthesis

The successful synthesis of (3-(thiazol-5-yl)phenyl)methanol hinges on the careful selection of reaction parameters to promote the desired coupling while minimizing side reactions. A key challenge in the coupling of heteroaryl boronic acids or esters is their propensity for protodeboronation, where the carbon-boron bond is cleaved by a proton source, leading to the formation of the parent heterocycle and a reduction in yield. The presence of a free hydroxyl group on the phenyl partner also requires consideration.

Choosing the Coupling Partners

For this synthesis, we will consider the coupling of 3-bromobenzyl alcohol with 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole (thiazole-5-boronic acid pinacol ester).

-

Aryl Halide: 3-Bromobenzyl alcohol is a commercially available and suitable starting material. Aryl bromides often offer a good balance of reactivity and stability.

-

Boronic Ester: The use of a pinacol ester of thiazole-5-boronic acid is generally preferred over the free boronic acid. Boronic esters often exhibit enhanced stability, are less prone to protodeboronation, and are easier to handle and purify.[3]

Key Reaction Parameters

The following table summarizes the critical parameters and provides a rationale for their selection in the context of this specific synthesis.

| Parameter | Recommended Choice | Rationale & Key Considerations |

| Palladium Catalyst | Pd(dppf)Cl₂ · CH₂Cl₂ | [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride is a robust and highly effective catalyst for cross-coupling reactions involving heteroaryl substrates. The dppf ligand promotes both oxidative addition and reductive elimination.[4][5] |

| Ligand | dppf (in Pd(dppf)Cl₂) | The ferrocene-based diphosphine ligand provides the necessary steric bulk and electron-donating properties to stabilize the palladium catalyst and facilitate the catalytic cycle. |

| Base | K₂CO₃ (Potassium Carbonate) | An aqueous solution of a mild inorganic base like K₂CO₃ is effective in activating the boronic ester for transmetalation without promoting significant decomposition of the starting materials or product.[4] |

| Solvent System | 1,4-Dioxane / Water | A mixture of an organic solvent like 1,4-dioxane and water is commonly used to dissolve both the organic substrates and the inorganic base, creating a biphasic system where the reaction can proceed efficiently.[4] |

| Reaction Temperature | 80-90 °C | Heating is typically required to drive the reaction to completion. The chosen temperature is a good starting point to ensure a reasonable reaction rate without causing significant degradation of the thiazole boronic ester.[2] |

| Reaction Time | 2-12 hours | The reaction progress should be monitored by TLC or LC-MS to determine the optimal reaction time. |

| Atmosphere | Inert (Nitrogen or Argon) | It is crucial to perform the reaction under an inert atmosphere to prevent the oxidation and deactivation of the Pd(0) catalyst.[2] |

Experimental Protocol: Synthesis of (3-(Thiazol-5-yl)phenyl)methanol

This protocol is designed as a starting point and may require optimization based on the specific purity of the reagents and the scale of the reaction.

Materials and Reagents

-

3-Bromobenzyl alcohol

-

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole

-

Pd(dppf)Cl₂ · CH₂Cl₂ (Palladium(II) bis(diphenylphosphino)ferrocene dichloride complex with dichloromethane)

-

Potassium Carbonate (K₂CO₃)

-

1,4-Dioxane (anhydrous)

-

Deionized Water

-

Ethyl Acetate (for extraction)

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Silica Gel (for column chromatography)

-

Hexanes and Ethyl Acetate (for column chromatography)

Equipment

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Inert gas (Nitrogen or Argon) supply with manifold

-

Schlenk line or similar apparatus for handling air-sensitive reagents

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

Step-by-Step Procedure

-

Reaction Setup and Degassing:

-

To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromobenzyl alcohol (1.0 eq), 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole (1.2 eq), and Pd(dppf)Cl₂ · CH₂Cl₂ (0.03 eq).

-

Seal the flask with a septum and connect it to an inert gas line.

-

Evacuate and backfill the flask with nitrogen or argon three times to ensure an inert atmosphere.

-

-

Reagent Addition:

-

Under a positive pressure of inert gas, add anhydrous 1,4-dioxane via syringe.

-

In a separate flask, prepare a solution of K₂CO₃ (2.5 eq) in deionized water. Degas this solution by bubbling nitrogen or argon through it for 15-20 minutes.

-

Add the degassed K₂CO₃ solution to the reaction mixture via syringe.

-

-

Reaction:

-

Heat the reaction mixture to 80-90 °C with vigorous stirring.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.

-

-

Work-up:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the mixture with ethyl acetate and water.

-

Transfer the mixture to a separatory funnel and separate the organic and aqueous layers.

-

Extract the aqueous layer twice more with ethyl acetate.

-

Combine the organic layers and wash with brine.

-

Dry the combined organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

-

Purification:

-

Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to afford (3-(thiazol-5-yl)phenyl)methanol as a pure compound.

-

Characterization of (3-(Thiazol-5-yl)phenyl)methanol

The identity and purity of the synthesized product should be confirmed by standard analytical techniques. The following are expected spectral data based on the structure.

| Technique | Expected Data |

| ¹H NMR | Aromatic protons (phenyl and thiazole rings): δ 7.0-9.0 ppm; Methylene protons (-CH₂OH): δ ~4.7 ppm; Hydroxyl proton (-OH): variable, broad singlet. |

| ¹³C NMR | Aromatic carbons: δ 120-155 ppm; Methylene carbon (-CH₂OH): δ ~64 ppm. |

| IR (KBr, cm⁻¹) | O-H stretch (alcohol): ~3400-3200 (broad); C-H stretch (aromatic): ~3100-3000; C=N, C=C stretch (aromatic): ~1600-1450; C-O stretch (alcohol): ~1050. |

| Mass Spec (HRMS-ESI) | Calculated for C₁₀H₉NOS [M+H]⁺, with the found value being very close to the theoretical mass. |

Concluding Remarks

The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the synthesis of (3-(thiazol-5-yl)phenyl)methanol. The protocol provided in this guide offers a robust starting point for researchers in drug discovery and development. Careful attention to the reaction parameters, particularly the choice of catalyst, base, and the maintenance of an inert atmosphere, is critical for achieving high yields and purity. The versatility of the resulting product as a synthetic intermediate underscores the importance of reliable and well-documented protocols for its preparation.

References

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Towards novel tacrine analogues: Pd(dppf)Cl2·CH2Cl2 catalyzed improved synthesis, in silico docking and hepatotoxicity studies - RSC Advances (RSC Publishing) [pubs.rsc.org]

Application Note: Reduction of 3-(thiazol-4-yl)benzoic Acid to 3-(thiazol-4-yl)benzyl Alcohol

Abstract & Strategic Overview

The reduction of 3-(thiazol-4-yl)benzoic acid to its corresponding alcohol, 3-(thiazol-4-yl)benzyl alcohol , is a pivotal transformation in the synthesis of kinase inhibitors and dual-action antagonists (e.g., 11

The thiazole ring contains a Lewis-basic nitrogen (

This guide presents two validated protocols:

-

Route A (Direct Reduction): Atom-economical reduction using Borane-THF, optimized to manage Lewis-acid/base complexation.

-

Route B (Two-Step Sequence): Esterification followed by Hydride Reduction, offering superior purification control for larger scales.

Mechanistic Insights & Critical Design

The Thiazole Coordination Challenge

In standard borane reductions, the reagent electrophilically attacks the carbonyl oxygen. However, the thiazole nitrogen is a competent Lewis base.

-

Problem:

will preferentially coordinate to the thiazole nitrogen ( -

Consequence: Using stoichiometric borane (1.0 equiv) results in stalled reactions or incomplete conversion.

-

Solution: The protocol requires

2.5 equivalents of

Workup Dynamics

Post-reduction, the product often exists as a stable amine-borane complex (

-

Critical Step: An acidic methanol reflux or oxidative workup is required to liberate the free thiazole.

Reaction Pathway Visualization

Figure 1: Parallel synthetic routes illustrating the direct borane reduction (Route A) and the two-step esterification method (Route B).

Detailed Experimental Protocols

Protocol A: Direct Reduction via Borane-THF

Best for: Small scale (<5g), speed, and high atom economy. Reagents: Borane-tetrahydrofuran complex (1.0 M in THF), Anhydrous THF, Methanol, 1M HCl.

-

Setup: Flame-dry a 2-neck round-bottom flask (RBF) equipped with a magnetic stir bar, nitrogen inlet, and a pressure-equalizing addition funnel.

-

Solubilization: Charge the RBF with 3-(thiazol-4-yl)benzoic acid (1.0 equiv). Add anhydrous THF (10 mL per gram of substrate). Cool the suspension to 0 °C in an ice bath.

-

Addition: Transfer

(1.0 M, 2.5 equiv ) to the addition funnel via cannula.-

Note: Add dropwise over 30 minutes. Gas evolution (

) will occur.[1] The initially insoluble acid will dissolve as the acyloxyborane intermediate forms.

-

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours.

-

Monitoring: Check via TLC (MeOH/DCM 1:9) or LCMS. The acid spot should disappear.

-

-

Quench (Critical): Cool back to 0 °C. Carefully add Methanol (excess) dropwise until gas evolution ceases.

-

De-complexation: Add 1M HCl (approx. 2 mL/mmol) and heat the mixture to reflux for 1 hour .

-

Why? This step hydrolyzes the stable thiazole-borane adduct.

-

-

Workup: Cool to RT. Neutralize with sat.

to pH 8. Extract with Ethyl Acetate ( -

Purification: Flash chromatography (Gradient: 0

5% MeOH in DCM).

Protocol B: Two-Step Reduction via Methyl Ester

Best for: Large scale (>10g), robust purification, and avoiding borane handling hazards.

Reagents: Methanol,

Step 1: Esterification

-

Dissolve 3-(thiazol-4-yl)benzoic acid in Methanol (0.5 M).

-

Add conc.

(0.1 equiv) dropwise. -

Reflux for 12 hours. Monitor by TLC for complete conversion to the methyl ester.

-

Concentrate MeOH, dilute with EtOAc, wash with sat.

, and concentrate to yield the crude ester. (Usually sufficiently pure for Step 2).

Step 2: Hydride Reduction

-

Setup: Dry RBF under

. Charge with -

Addition: Dissolve the crude ester from Step 1 in minimal THF and add dropwise to the

suspension.-

Exotherm Control: Maintain internal temperature <10 °C.

-

-

Reaction: Stir at 0 °C for 1 hour, then warm to RT for 1 hour.

-

Fieser Quench: For every 1g of

used, add sequentially:-

1 mL

[3] -

1 mL 15%

-

3 mL

-

-

Filtration: Add anhydrous

to the granular white precipitate. Stir for 15 mins, then filter through a Celite pad. -

Isolation: Concentrate the filtrate to obtain 3-(thiazol-4-yl)benzyl alcohol .

Analytical Specifications & QC

| Parameter | Specification | Method |

| Appearance | Off-white to pale yellow solid | Visual |

| 1H NMR (DMSO-d6) | Proton NMR | |

| 1H NMR (Thiazole) | Proton NMR | |

| LCMS (ESI+) | Mass Spec | |

| Purity | > 95% (Area %) | HPLC (254 nm) |

Troubleshooting Note: If the NMR shows broad signals or unexpected upfield shifts for the thiazole protons in Protocol A, the borane complex is likely still intact. Remedy: Reflux the crude material in MeOH/HCl (2M) for an additional 2 hours and re-work up.

References

-

Reduction of Thiazole Esters: The reduction of thiazole-substituted esters to alcohols using

is a validated transformation for similar scaffolds (e.g., biphenyl-thiazole derivatives).-

Source: [2-(Biphenyl-4-yl)-1,3-thiazol-4-yl]methanol. PubMed Central. Available at: [Link]

-

-

Borane Chemoselectivity: Borane-THF is the reagent of choice for reducing carboxylic acids in the presence of other reducible groups, provided the stoichiometry accounts for heteroatom coordin

-

General

Protocols: Standard operating procedures for the reduction of aromatic carboxylic acids and esters.-

Source: Chemistry LibreTexts - Reduction of Carboxylic Acids. Available at: [Link]

-

Sources

Application Notes & Protocols: Strategic Functionalization of the Hydroxyl Group in (3-(Thiazol-4-yl)phenyl)methanol

Abstract: This document provides a comprehensive technical guide for the chemical modification of the benzylic hydroxyl group in (3-(Thiazol-4-yl)phenyl)methanol. The thiazole moiety is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates.[1][2][3] Functionalization of the benzylic alcohol serves as a critical strategy for modulating the physicochemical properties, pharmacokinetic profile, and target engagement of potential drug candidates.[4][5] This guide details three primary synthetic strategies—Esterification, Etherification, and the Mitsunobu reaction—offering researchers field-proven protocols and explaining the causal logic behind experimental choices to enable rational derivatization for drug discovery programs.

Introduction: The Strategic Importance of (3-(Thiazol-4-yl)phenyl)methanol

The (3-(Thiazol-4-yl)phenyl)methanol scaffold represents a confluence of two important structural motifs in drug design: the thiazole ring and the benzylic alcohol.

-

The Thiazole Ring: This five-membered heterocycle is a bioisostere for various functional groups and is known for its ability to engage in hydrogen bonding, π-π stacking, and hydrophobic interactions with biological targets.[2] Its presence is associated with a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[6][7]

-

The Benzylic Alcohol: The hydroxyl group (-OH) is a versatile functional handle. While it can contribute to aqueous solubility and act as a hydrogen bond donor/acceptor, it is also a primary site for Phase I metabolism, which can lead to rapid clearance.[4][8] Modifying this hydroxyl group into more stable or functionally diverse moieties like esters or ethers is a cornerstone of lead optimization.[5][9] Such modifications can enhance metabolic stability, improve cell permeability, or introduce new vectors for target interaction.

This guide provides validated, step-by-step protocols for converting the hydroxyl group into key functional derivatives, enabling the systematic exploration of structure-activity relationships (SAR).

Core Functionalization Strategies: An Overview

The conversion of the hydroxyl group requires its transformation into a better leaving group, a central theme across the following methodologies. The choice of method depends on the desired functional group, the stability of the coupling partner, and the overall synthetic strategy.

Sources

- 1. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. sciencescholar.us [sciencescholar.us]

- 4. Linking Aromatic Hydroxy Metabolic Functionalization of Drug Molecules to Structure and Pharmacologic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. hyphadiscovery.com [hyphadiscovery.com]

- 6. jetir.org [jetir.org]

- 7. mdpi.com [mdpi.com]

- 8. Metabolic-Hydroxy and Carboxy Functionalization of Alkyl Moieties in Drug Molecules: Prediction of Structure Influence and Pharmacologic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pjmhsonline.com [pjmhsonline.com]

Troubleshooting & Optimization

Technical Support Center: Improving Yield in (3-(Thiazol-4-yl)phenyl)methanol Synthesis

Welcome to the technical support center for the synthesis of (3-(Thiazol-4-yl)phenyl)methanol. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this multi-step synthesis. We provide in-depth, field-proven insights and troubleshooting protocols to help you optimize reaction conditions, minimize side products, and ultimately improve your overall yield.

Overview of the Recommended Synthetic Pathway

The synthesis of (3-(Thiazol-4-yl)phenyl)methanol is most efficiently approached via a two-step sequence starting from commercially available 3-bromobenzaldehyde. This strategy involves:

-

Carbon-Carbon Bond Formation: A crucial halogen-metal exchange on 3-bromobenzaldehyde followed by the addition of a suitable thiazole nucleophile to form the intermediate, 3-(thiazol-4-yl)benzaldehyde. The most common method involves the generation of an organolithium species at low temperatures.

-

Carbonyl Reduction: A straightforward reduction of the intermediate aldehyde to the target primary alcohol using a standard reducing agent like sodium borohydride.

This pathway is generally preferred over building the thiazole ring directly on the phenyl scaffold (e.g., via Hantzsch synthesis), which often involves more steps and harsher conditions that can be incompatible with the sensitive aldehyde or alcohol functionalities.

Caption: Recommended two-step synthesis of (3-(Thiazol-4-yl)phenyl)methanol.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses specific issues that may arise during the synthesis. The troubleshooting logic is presented in a question-and-answer format, followed by a detailed explanation of the underlying chemistry and actionable solutions.

Step 1: C-C Bond Formation via Halogen-Metal Exchange

This step is the most critical for the overall yield and is highly sensitive to reaction conditions. The goal is to efficiently generate the organolithium or Grignard reagent from 3-bromobenzaldehyde and have it react with a thiazole electrophile (or vice-versa). The most common variant involves halogen-metal exchange on a brominated precursor.

FAQ 1: Why is my yield of 3-(thiazol-4-yl)benzaldehyde consistently low or zero?

A low yield in this step almost always points to issues with the formation or stability of the highly reactive organometallic intermediate.

Potential Cause A: Ineffective Halogen-Metal Exchange or Grignard Formation

-

Explanation: Organolithium and Grignard reagents are extremely sensitive to moisture and oxygen. Trace amounts of water will protonate and quench the reagent faster than it can react with your electrophile. The reactivity of aryl halides with magnesium for Grignard formation follows the trend I > Br > Cl, making bromobenzene derivatives a suitable choice.[1]

-

Troubleshooting & Solutions:

-

Ensure Anhydrous Conditions: All glassware must be rigorously dried (oven-dried at >120°C for several hours and cooled under a stream of inert gas like argon or nitrogen).

-

Use Anhydrous Solvent: Use freshly distilled, anhydrous solvents (e.g., THF, diethyl ether). Anhydrous solvents from commercial suppliers should be used immediately after opening or stored properly over molecular sieves.

-

Activate Magnesium (for Grignard): If preparing a Grignard reagent, ensure the magnesium turnings are fresh and activated. Methods include stirring without solvent under vacuum, or adding a small crystal of iodine to initiate the reaction.

-

Verify Organolithium Reagent Titer: The concentration of commercial n-butyllithium (n-BuLi) can decrease over time. It is best practice to titrate the n-BuLi solution before use to determine its exact molarity.

-

Potential Cause B: Degradation of the Organometallic Intermediate

-

Explanation: Aryllithium species can be unstable at higher temperatures and may react with the solvent (e.g., THF) or undergo side reactions.[2] Maintaining cryogenic temperatures is non-negotiable.

-

Troubleshooting & Solutions:

-

Maintain Cryogenic Temperatures: The halogen-metal exchange and subsequent reaction should be performed at -78°C (a dry ice/acetone bath). Do not allow the reaction temperature to rise until the reaction is complete and ready for quenching.

-

Control Reagent Addition: Add the organolithium reagent dropwise to the solution of the aryl halide. A slow addition rate helps to dissipate heat and prevent localized temperature increases.

-

Potential Cause C: Side Reactions of the Aldehyde

-

Explanation: While the primary goal is halogen-metal exchange, the aldehyde functional group is itself electrophilic. The organolithium reagent can potentially add to the aldehyde of another molecule of 3-bromobenzaldehyde if the exchange is slow. Protecting the aldehyde group as an acetal can circumvent this, but adds extra steps to the synthesis.[3]

-

Troubleshooting & Solutions:

-

Inverse Addition: Consider adding the solution of 3-bromobenzaldehyde slowly to the n-BuLi solution at -78°C. This maintains a low concentration of the starting material, favoring the halogen-metal exchange over intermolecular side reactions.

-

Use a More Hindered Base: In some cases, using a bulkier organolithium like sec-butyllithium or tert-butyllithium can favor metal-halogen exchange over nucleophilic addition, though this needs to be empirically tested.

-

FAQ 2: My reaction produces a significant amount of biphenyl and other coupling byproducts. How can I prevent this?

The formation of biphenyl-type impurities suggests undesired coupling reactions are occurring.

Potential Cause: Wurtz-Type Coupling

-

Explanation: The generated organometallic intermediate can react with the starting aryl bromide in a coupling reaction to form a biaryl compound. This is more prevalent if the concentration of the intermediate is allowed to build up in the presence of unreacted starting material at elevated temperatures.

-

Troubleshooting & Solutions:

-

Maintain Low Temperature: As with yield issues, strict temperature control at -78°C is crucial to minimize this side reaction.

-

Slow Addition: A slow, controlled addition of reagents ensures that the generated organometallic species reacts with the intended electrophile before it can react with another molecule of aryl bromide.

-

Step 2: Reduction of 3-(Thiazol-4-yl)benzaldehyde

This step is generally robust, but incomplete reactions or purification challenges can still occur.

FAQ 3: The reduction of the aldehyde is incomplete, and my final product is contaminated with starting material. What went wrong?

Potential Cause A: Insufficient or Deactivated Reducing Agent

-

Explanation: Sodium borohydride (NaBH₄) is a common and effective reagent for reducing aldehydes to primary alcohols.[4] However, it can decompose upon exposure to moisture in the air or in non-anhydrous solvents over time.

-

Troubleshooting & Solutions:

-

Use Fresh Reducing Agent: Ensure your NaBH₄ is from a freshly opened container and has been stored in a desiccator.

-

Adjust Stoichiometry: While the stoichiometry is 4:1 (aldehyde:NaBH₄), it is common practice to use a slight excess (e.g., 1.5-2.0 equivalents relative to the aldehyde) to ensure the reaction goes to completion.

-

Monitor the Reaction: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the starting aldehyde. If the reaction stalls, another portion of NaBH₄ can be added.

-

Potential Cause B: Inappropriate Solvent or Temperature

-

Explanation: The reduction is typically performed in alcoholic solvents like methanol or ethanol at room temperature or 0°C. The solvent participates in the mechanism by protonating the intermediate alkoxide.

-

Troubleshooting & Solutions:

-

Solvent Choice: Methanol or ethanol are excellent choices. Ensure the aldehyde is fully dissolved before adding the reducing agent.

-

Temperature Control: Add the NaBH₄ portion-wise at 0°C (ice bath) to control the initial exothermic reaction and hydrogen gas evolution. The reaction can then be allowed to warm to room temperature to proceed to completion.

-

FAQ 4: My final product is difficult to purify and appears contaminated with inorganic salts.

Potential Cause: Improper Work-up Procedure

-

Explanation: The work-up of a NaBH₄ reduction involves quenching the excess reagent and hydrolyzing the resulting borate esters. If not done correctly, inorganic boron salts can co-precipitate with or contaminate the desired product.

-

Troubleshooting & Solutions:

-

Controlled Quenching: After the reaction is complete (as determined by TLC), cool the mixture in an ice bath and slowly add a dilute acid (e.g., 1M HCl) or a saturated solution of ammonium chloride (NH₄Cl) to quench excess NaBH₄ and hydrolyze the borate complexes.

-

Extraction: Extract the aqueous mixture multiple times with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) to recover the product.

-

Brine Wash: Wash the combined organic layers with brine (saturated NaCl solution) to help remove water and some water-soluble impurities.

-

Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filter, and concentrate under reduced pressure.

-

Final Purification: If impurities remain, the crude product can be purified by silica gel column chromatography.

-

Alternative Synthetic Approaches

While the recommended pathway is often optimal, other strategies exist. Understanding their potential pitfalls can be valuable.

Caption: Overview of alternative synthetic routes and their primary challenges.

Data Summary & Protocols

Table 1: Troubleshooting Summary

| Symptom | Potential Cause | Key Solution(s) |

| Step 1: Low Yield | Moisture/Oxygen Contamination | Use anhydrous solvents/glassware under inert atmosphere. |

| Reagent Degradation | Titrate n-BuLi; maintain strict -78°C temperature. | |

| Aldehyde Side Reactions | Consider inverse addition or aldehyde protection. | |

| Step 1: Byproducts | Wurtz-Type Coupling | Maintain -78°C; ensure slow reagent addition. |

| Step 2: Incomplete Rxn | Inactive/Insufficient NaBH₄ | Use fresh reagent; use 1.5-2.0 equivalents; monitor by TLC. |

| Step 2: Purification Issues | Improper Work-up | Use controlled acid/NH₄Cl quench; perform thorough extraction. |

Experimental Protocol 1: Synthesis of 3-(Thiazol-4-yl)benzaldehyde

Disclaimer: This is a representative protocol and should be adapted and optimized based on laboratory conditions and scale.

-